

Application Notes and Protocols for the Intravenous Formulation of AZ6102

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Compound of Interest

Compound Name: AZ6102

Cat. No.: B605734

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Introduction

AZ6102 is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/ β -catenin signaling pathway.^{[1][2]} Dysregulation of the Wnt pathway is implicated in the pathogenesis of various cancers, making TNKS inhibitors like **AZ6102** promising therapeutic agents.^[2] The development of a stable and effective intravenous (IV) formulation is crucial for preclinical in vivo studies and potential clinical applications. These application notes provide detailed protocols for the formulation of **AZ6102** for intravenous injection, along with relevant physicochemical data and diagrams of the targeted signaling pathway.

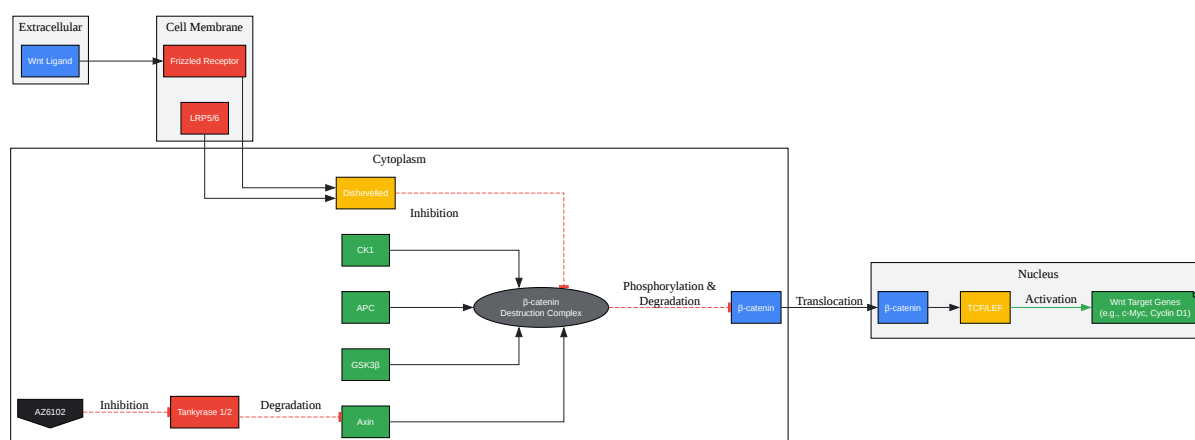
Physicochemical Properties of AZ6102

A summary of the key physicochemical properties of **AZ6102** is presented in the table below. This information is essential for developing a suitable intravenous formulation.

Property	Value	Reference
Molecular Weight	428.53 g/mol	[1]
Chemical Formula	C25H28N6O	[1][3]
CAS Number	1645286-75-4	[1]
Appearance	Solid powder	[3]
Solubility	Water: Insoluble DMSO: 25 mg/mL (with sonication), 85 mg/mL DMF: 15 mg/mL Ethanol: Insoluble	[1][3][4][5]
Storage (Powder)	3 years at -20°C	[1]
Storage (Stock Solution)	1 year at -80°C, 1 month at -20°C (in solvent)	[1]

Wnt/ β -catenin Signaling Pathway

AZ6102 exerts its effects by inhibiting Tankyrase 1 and 2, which are involved in the degradation of Axin.[2] Inhibition of Tankyrase leads to the stabilization of Axin, a key component of the β -catenin destruction complex. This complex promotes the phosphorylation and subsequent degradation of β -catenin, preventing its translocation to the nucleus and the activation of Wnt target genes.



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **AZ6102**.

Formulation Protocols for Intravenous Injection

Two primary formulation strategies are presented below. The first is a research-grade formulation suitable for preclinical animal studies, while the second is a more clinically relevant

formulation utilizing a cyclodextrin-based vehicle.

Protocol 1: Research-Grade Formulation for Preclinical Studies

This protocol is adapted from a commonly used vehicle for poorly soluble compounds in early-phase animal research.

Materials:

- **AZ6102** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% sodium chloride), sterile

Equipment:

- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:
 - In a sterile tube, combine the solvents in the specified ratios. For example, to prepare 1 mL of vehicle, add 100 μ L of DMSO, 400 μ L of PEG300, and 50 μ L of Tween-80.
 - Vortex thoroughly to ensure a homogenous mixture.

- Add 450 μ L of sterile saline and vortex again.
- Dissolve **AZ6102** in the vehicle:
 - Weigh the required amount of **AZ6102** powder.
 - Add the prepared vehicle to the **AZ6102** powder to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).[5]
 - Vortex vigorously until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[5]
 - The final solution should be clear.

Note: This formulation should be prepared fresh before each use. If not used immediately, store at 2-8°C for a short period. For longer storage, it is recommended to store aliquots at -20°C or -80°C, but stability should be verified.

Protocol 2: Clinically Relevant Formulation with Sulfobutylether- β -cyclodextrin (SBECD)

This protocol is based on information suggesting that **AZ6102** can be formulated in a clinically relevant intravenous solution using SBECD at pH 4.[1][2]

Materials:

- **AZ6102** powder
- Sulfobutylether- β -cyclodextrin (SBECD), sterile
- Water for Injection (WFI), sterile
- Hydrochloric acid (HCl) or other suitable acid for pH adjustment, sterile
- Sodium hydroxide (NaOH) or other suitable base for pH adjustment, sterile

Equipment:

- Sterile vials
- pH meter
- Stir plate and stir bar
- Sterile filtration unit (e.g., 0.22 µm syringe filter)

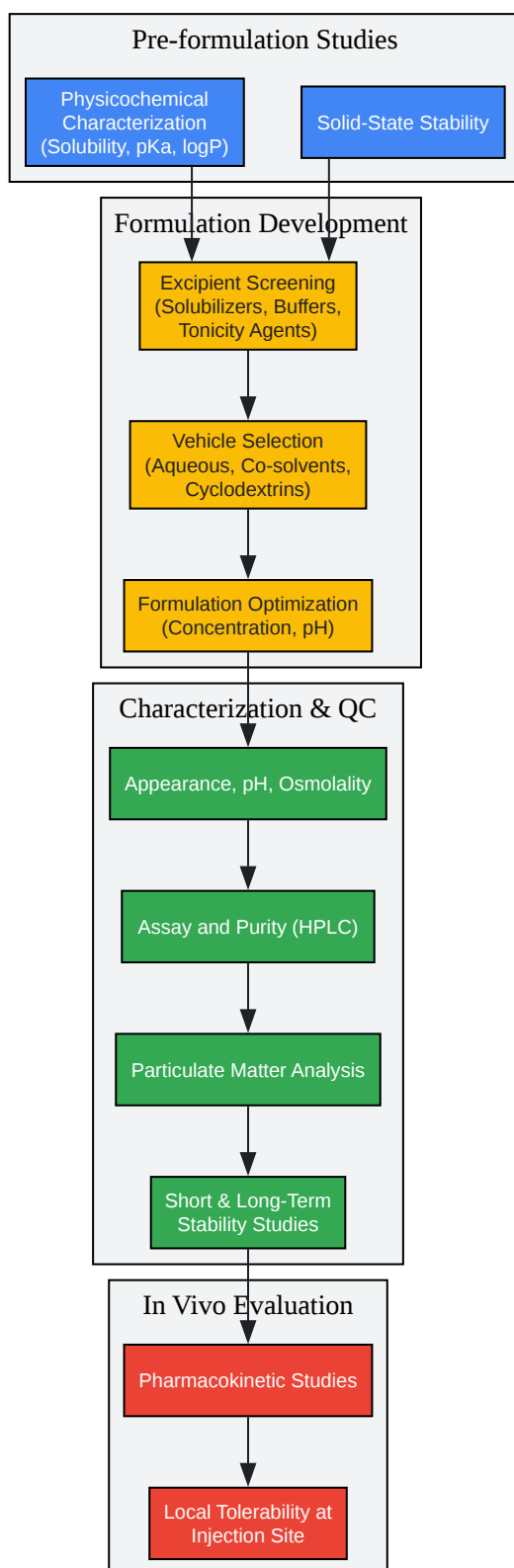
Procedure:

- Prepare a 20% (w/v) SBECD solution in WFI:
 - In a sterile vial, dissolve the required amount of SBECD in WFI. For example, to prepare 10 mL of solution, dissolve 2 g of SBECD in 10 mL of WFI.
 - Stir until the SBECD is completely dissolved.
- Adjust the pH of the SBECD solution to 4.0:
 - Use a calibrated pH meter to monitor the pH of the SBECD solution.
 - Slowly add sterile HCl solution to lower the pH to 4.0. If the pH drops too low, it can be adjusted with a sterile NaOH solution.
- Add **AZ6102** to the pH-adjusted SBECD solution:
 - Add the desired amount of **AZ6102** powder to the SBECD solution to achieve a final concentration of up to 20 mg/mL.^{[1][2]}
 - Stir the mixture until the **AZ6102** is completely dissolved. This may take some time.
- Sterile filter the final formulation:
 - Using a sterile syringe, draw up the **AZ6102** solution.
 - Attach a 0.22 µm sterile syringe filter to the syringe.
 - Filter the solution into a sterile final container.

Note: The stability of this formulation should be assessed under the intended storage conditions. The acceptable pH range for intravenous injections is broad, but formulations closer to physiological pH are generally better tolerated.^[6]

Experimental Workflow for Formulation Development

The following diagram outlines a general workflow for the development and characterization of an intravenous formulation for a poorly soluble compound like **AZ6102**.



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Caption: A generalized workflow for intravenous formulation development.

Quality Control and Characterization

All prepared formulations should undergo rigorous quality control testing to ensure their suitability for intravenous administration. Key parameters to assess include:

- **Appearance:** The solution should be clear and free of visible particulate matter.
- **pH:** The pH should be within the specified range for the formulation. The acceptable range for intravenous administration is generally between pH 2 and 11.^[6]
- **Osmolality:** The formulation should be isotonic or near-isotonic to minimize discomfort and potential for hemolysis. The acceptable range is typically 250-350 mOsm/kg.^[6]
- **Drug Concentration (Assay):** The concentration of **AZ6102** in the final formulation should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Purity/Impurities:** The formulation should be analyzed for the presence of any degradation products or impurities.
- **Sterility:** The final formulation must be sterile.
- **Endotoxins:** The formulation should be tested for bacterial endotoxins to ensure it is safe for intravenous injection.

Conclusion

The information and protocols provided in these application notes offer a comprehensive guide for the successful formulation of **AZ6102** for intravenous administration in a research setting. The choice of formulation will depend on the specific requirements of the study. For early preclinical work, the research-grade formulation may be sufficient, while the SBECD-based formulation represents a more clinically translatable approach. Adherence to proper aseptic techniques and thorough quality control are paramount to ensure the safety and efficacy of the prepared formulations.

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